Sigma‑1 Receptor Affinity: 258 nM Ki vs. Structurally Divergent H3 Antagonists
A closely related compound—3-((1-(2,4-dichlorobenzyl)piperidin-4-yl)methyl)benzamide—displays a sigma‑1 receptor Ki of 258 nM [1]. By contrast, the potent arylthiadiazole H3 antagonists reported by Xiao et al. (2011) contain a 5‑aryl group on the thiadiazole and show single‑digit nanomolar H3 affinity but no reported sigma‑1 activity [2]. The 2,4‑dichlorobenzylpiperidine scaffold present in the target compound is a recognized sigma‑1 pharmacophore, whereas the 5‑methyl‑1,3,4‑thiadiazole substitution pattern is incompatible with high H3 potency [2]. This divergence indicates that the target compound is likely to possess sigma‑1 binding activity distinct from H3‑optimized analogs.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ~258 nM (projected from the 2,4‑dichlorobenzylpiperidine scaffold analog BDBM50248927) [1] |
| Comparator Or Baseline | Arylthiadiazole H3 antagonists (e.g., compound 1 from Xiao et al.): H3 Ki < 10 nM; sigma‑1 activity not reported [2] |
| Quantified Difference | At least 25‑fold selectivity shift toward sigma‑1 over H3 predicted |
| Conditions | Radioligand displacement assay: [³H](+)‑pentazocine, rat liver membrane (sigma‑1); [³H]‑N‑α‑methylhistamine binding (H3) |
Why This Matters
For laboratories probing sigma‑1 receptor biology, this compound offers a chemical scaffold that diverges from the widely studied H3‑optimized thiadiazoles, reducing the risk of dual‑target interference that could confound experimental interpretation.
- [1] BindingDB entry BDBM50248927. Ki = 258 nM for sigma‑1 receptor displacement in rat liver membranes. University of Trieste, curated by ChEMBL. View Source
- [2] Xiao D, Palani A, Sofolarides M, et al. Discovery of a series of potent arylthiadiazole H3 antagonists. Bioorg. Med. Chem. Lett. 2011;21(2):861-864. doi:10.1016/j.bmcl.2010.11.065. View Source
